3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c15-10-3-1-9(2-4-10)12-7-17-11(5-6-13(18)19)8-20-14(17)16-12/h1-4,7-8H,5-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANNLAQVATYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been suggested that similar compounds may induce apoptosis in cancer cells. This is often achieved through interactions with DNA and activation of caspases, which are enzymes that play essential roles in programmed cell death.
Biochemical Analysis
Biochemical Properties
3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it can bind to DNA and RNA, affecting the transcription and translation processes. The interactions of this compound with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic pathway. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, this compound exhibits lower cytotoxicity, suggesting a degree of selectivity towards cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, it inhibits the activity of kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins. Additionally, this compound can intercalate into DNA, disrupting the normal function of DNA polymerases and other replication machinery. These interactions lead to changes in gene expression and ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific transporters. Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria and nucleus, where it interacts with mitochondrial proteins and DNA. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments.
Biological Activity
3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is a compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This class of compounds is notable for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The focus of this article is to explore the biological activity of this specific compound based on existing research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the imidazo[2,1-b][1,3]thiazole core and a propanoic acid side chain. This structural composition contributes to its biological efficacy.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12FN3OS |
| Molecular Weight | 293.32 g/mol |
| CAS Number | Not available |
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. A study evaluated various derivatives and found that those similar to this compound inhibited focal adhesion kinase (FAK) phosphorylation in pancreatic cancer cells. This inhibition correlated with reduced cell viability and migration in vitro, suggesting potential for therapeutic applications in cancer treatment .
Case Study:
In vitro studies demonstrated that compounds with similar structures showed IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines. These results indicate that modifications in the imidazo[2,1-b][1,3]thiazole structure can enhance anticancer activity .
Antimicrobial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been reported to possess antimicrobial properties. In particular, compounds exhibiting structural similarities to this compound displayed effective inhibition against various bacterial strains .
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | 6.25 | Mycobacterium tuberculosis |
| 5-(4-Fluorophenyl)-2-methylimidazole | 12.5 | Staphylococcus aureus |
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is often attributed to their ability to interfere with critical cellular pathways:
- FAK Inhibition: As noted in cancer studies, inhibition of FAK can lead to reduced tumor cell proliferation and migration.
- Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress in microbial cells leading to cell death.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of this compound is its inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE can be beneficial in treating conditions like Alzheimer's disease.
- Study Findings : Research has shown that derivatives of imidazo[2,1-b]thiazole, including the target compound, exhibit significant AChE inhibitory activities. For instance, a study reported that certain derivatives achieved up to 69.92% enzyme inhibition with a low IC50 value of 0.0245 mg/mL, indicating strong potential for therapeutic applications against neurodegenerative diseases .
| Compound | AChE Inhibition (%) | IC50 (mg/mL) |
|---|---|---|
| 4f | 69.92 | 0.0245 |
| 4b | 48.48 | - |
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have highlighted the efficacy of imidazo[2,1-b]thiazole derivatives in inhibiting the proliferation of various cancer cell lines.
- Case Studies : In vitro tests revealed that compounds similar to 3-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid exhibited antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cells with IC50 values ranging from 5.11 to 10.8 µM . These results suggest that further exploration into this compound could lead to the development of effective cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[2,1-b]thiazole derivatives.
- Key Insights : The presence of a fluorophenyl group significantly enhances AChE inhibitory activity. Modifications in substitution patterns on the thiazole ring can lead to variations in potency and selectivity against different biological targets .
Synthesis and Characterization
The synthesis of This compound involves several steps:
- Formation of Imidazo[2,1-b]thiazole Core : The initial step typically involves the condensation of appropriate thiazole and imidazole precursors.
- Introduction of Propanoic Acid Moiety : This can be achieved through acylation reactions using propanoic acid derivatives.
- Characterization Techniques : The synthesized compounds are characterized using NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared with structurally related imidazo[2,1-b]thiazole derivatives (Table 1). Key differences lie in substituents at positions 6 and 3 of the imidazothiazole core:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may confer metabolic stability compared to 4-chlorophenyl (5f, 5l) or bromophenyl (4d) derivatives .
- Acid vs. Amide Functionality: The propanoic acid chain distinguishes the target compound from acetamide derivatives (e.g., 5f, 5l), likely enhancing aqueous solubility and enabling salt formation for improved bioavailability .
Pharmacological Activity
Antibacterial and Antitubercular Activity
- Hydrazide Derivatives: Compounds like 3a-j () with N2-arylidene-hydrazide groups show moderate activity against Staphylococcus aureus and Escherichia coli (MIC: 16–64 μg/mL) . The target compound’s propanoic acid group may reduce bacterial membrane penetration compared to hydrazides.
Cytotoxic Activity
- Acetamide Derivatives : Compound 5l () exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), attributed to VEGFR2 inhibition . The target compound’s lack of a piperazinyl-pyridine moiety (as in 5l) may shift its mechanism of action, though the 4-fluorophenyl group could enhance selectivity.
Solubility and Bioavailability
- The propanoic acid group likely improves solubility (>10 mg/mL predicted) compared to lipophilic acetamide derivatives (e.g., 5f: solubility ~1 mg/mL), facilitating oral administration .
Preparation Methods
Synthesis of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole ring can be constructed by cyclization of precursors containing both imidazole and thiazole functionalities. According to patent US8080569B2, derivatives of imidazo[2,1-b]thiazoles are synthesized by reacting appropriately substituted imidazole derivatives with thioamide or thiol-containing reagents under conditions promoting ring closure to form the fused bicyclic system. The 4-fluorophenyl group is introduced by using 4-fluorophenyl-substituted starting materials or via electrophilic aromatic substitution on the heterocycle.
Introduction of the Propanoic Acid Side Chain
The propanoic acid group at the 3-position is introduced through alkylation of the heterocyclic core with haloalkanoic acid derivatives or esters followed by hydrolysis. A representative method involves:
- Alkylation of the imidazo[2,1-b]thiazole intermediate with a halo-substituted propanoic acid ester (e.g., ethyl 3-bromopropanoate) in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.
- Subsequent hydrolysis of the ester group under basic conditions (e.g., refluxing with KOH in ethanol) to yield the free carboxylic acid.
This approach aligns with procedures reported for related thiazole derivatives, where esters are converted to acids by saponification.
Representative Experimental Procedure
Analytical and Spectroscopic Data Supporting Synthesis
-
- ^1H NMR typically shows characteristic signals for the methylene protons adjacent to the carboxylic acid at ~3.8–4.0 ppm and aromatic protons of the 4-fluorophenyl group between 7.0–7.6 ppm.
- ^13C NMR confirms the presence of carbonyl carbons (carboxylic acid at ~170 ppm) and heterocyclic carbons consistent with imidazo[2,1-b]thiazole structure.
Comparative Table of Preparation Methods
Research Findings and Notes
- The Hantzsch thiazole synthesis route, involving α-haloketones and thioamides, is a reliable method for constructing the thiazole ring with high yields and purity, minimizing impurities by avoiding harsh reflux conditions when possible.
- The use of potassium carbonate as a base in dry acetone facilitates efficient alkylation of the heterocyclic nitrogen with haloalkanoates, critical for introducing the propanoic acid side chain precursor.
- Hydrolysis under reflux with potassium hydroxide converts esters to acids cleanly, with acidification yielding the target carboxylic acid.
- Spectroscopic data confirm the structure and purity of the synthesized compound, critical for pharmaceutical applications.
- Patents indicate that derivatives of imidazo[2,1-b]thiazoles with fluorophenyl substitutions have pharmaceutical relevance, underscoring the importance of efficient synthetic routes.
Q & A
Q. What are the established synthetic methodologies for 3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of 4-fluorophenyl-substituted thiazole precursors with propanoic acid derivatives. Key steps include:
- Cyclization : Refluxing 4-fluorophenyl-thiazole intermediates with chloroacetic acid derivatives in ethanol under acidic conditions (e.g., acetic acid) to form the imidazo[2,1-b]thiazole core .
- Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity.
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of thiazole to chloroacetic acid) and reaction time (12–16 hours) improves yields to ~70% .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- 1H/13C NMR : Confirm regioselectivity of the imidazo[2,1-b]thiazole ring and substituent positioning. For example, aromatic protons at δ 7.2–8.1 ppm (4-fluorophenyl group) and thiazole protons at δ 6.8–7.0 ppm .
- IR spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while thiazole C=N vibrations occur near 1610 cm⁻¹ .
- Elemental analysis : Validates purity (>98%) with deviations <0.4% for C, H, N .
Advanced Research Questions
Q. How do structural modifications at the propanoic acid moiety influence bioactivity, and what computational tools predict these effects?
- Substituent effects : Esterification or amidation of the carboxylic acid group reduces polarity, enhancing membrane permeability but potentially diminishing target binding. For example, methyl ester derivatives show 20% lower acetylcholinesterase inhibition compared to the parent acid .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents, while molecular docking (AutoDock Vina) identifies steric clashes in binding pockets .
Q. What strategies resolve contradictions in reported biological activities, such as variable IC₅₀ values in enzyme inhibition assays?
Discrepancies may arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter enzyme conformation. Standardize using Tris-HCl buffer (pH 7.4, 100 mM) .
- Enzyme sources : Recombinant vs. tissue-extracted acetylcholinesterase may differ in post-translational modifications. Validate activity with a reference inhibitor (e.g., donepezil) .
- Data normalization : Express IC₅₀ values relative to positive controls to account for inter-lab variability .
Q. How can reaction path search methods accelerate the discovery of novel derivatives with enhanced antiviral activity?
- Quantum chemical calculations : Use Gaussian 16 to map transition states and identify low-energy pathways for synthesizing derivatives (e.g., bromination at the thiazole C5 position) .
- High-throughput screening : Combine parallel synthesis (e.g., 96-well plates) with bioactivity testing against HCV NS4B. Prioritize derivatives with <50 nM binding affinity .
Methodological Considerations
Q. What are the best practices for stability studies under physiological conditions?
- Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm detection). <5% degradation indicates suitability for in vivo studies .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours. Use amber vials to prevent photolysis of the fluorophenyl group .
Q. How can researchers design experiments to evaluate synergistic effects with other antiviral agents?
- Combination index (CI) : Use the Chou-Talalay method. Mix the compound with NS5A inhibitors (e.g., daclatasvir) at fixed ratios (1:1 to 1:4). A CI < 1 indicates synergy .
- Mechanistic studies : Perform time-of-addition assays to determine if the compound blocks viral entry or replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
